Lipophilicity (LogP) Modulation: CF3/4-Methoxy Combination Yields Intermediate LogP vs. Non-Fluorinated and Morpholine Analogs
The target compound's LogP is predicted to fall between that of the non-fluorinated analog 1-(4-methoxypiperidin-1-yl)propan-2-ol (XLogP3 = 0.4, PubChem computed [1]) and the morpholine analog 3-(2,6-dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol (LogP = 2.33, predicted ). The introduction of the CF3 group on the propanol backbone increases lipophilicity by approximately 1.5–2.0 log units compared with the non-fluorinated methoxypiperidine analog, while the methoxy group tempers this increase relative to more lipophilic 4-alkyl-substituted variants. This intermediate lipophilicity profile is desirable for balancing membrane permeability with aqueous solubility in CNS and oral drug candidates.
| Evidence Dimension | Computed/Predicted LogP (XLogP3 or equivalent) |
|---|---|
| Target Compound Data | Not directly measured; predicted to be approximately 1.2–1.8 based on interpolation between comparator values |
| Comparator Or Baseline | 1-(4-Methoxypiperidin-1-yl)propan-2-ol (CAS 1184110-22-2): XLogP3 = 0.4 [1]; 3-(2,6-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol (CAS 667938-72-9): LogP = 2.33 |
| Quantified Difference | Estimated ΔLogP ≈ +1.0 to +1.9 vs. non-fluorinated analog; estimated ΔLogP ≈ -0.5 to -1.1 vs. morpholine analog |
| Conditions | Predicted/computed values from PubChem XLogP3 algorithm [1] and ChemSrc predicted LogP . No experimentally measured LogP or LogD data are publicly available for the target compound. |
Why This Matters
Intermediate lipophilicity is critical for lead optimization; compounds with LogP < 1 risk poor membrane permeability, while LogP > 3 increases promiscuity and toxicity risk.
- [1] PubChem. 1-(4-Methoxypiperidin-1-yl)propan-2-ol. CID 60885335. XLogP3-AA = 0.4. Computed by XLogP3 3.0 (PubChem release 2025.04.14). View Source
